molecular formula C9H8N2OS B2545919 4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine CAS No. 2168366-39-8

4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine

Cat. No. B2545919
CAS RN: 2168366-39-8
M. Wt: 192.24
InChI Key: JEMWBLNDASRBAQ-UHFFFAOYSA-N
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Description

The compound 4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine is not directly mentioned in the provided papers. However, the papers do discuss various thieno[3,2-d]pyrimidine derivatives, which are important pharmacophores with potential biological activities. These compounds are synthesized through various methods and have been evaluated for their biological properties, such as inhibitory effects on protein kinases and potential antiviral activities .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives can be complex, involving multi-step reactions. For instance, a green approach to synthesize thieno[2,3-d]pyrimidin-4(3H)-ones, which are structurally related to this compound, has been reported using a catalytic four-component reaction that is characterized by step economy and easy purification . Another study describes the synthesis of novel thieno[2,3-d]pyrimidines through a multi-step sequence involving key reactions such as the Gewald reaction and Dieckmann type cyclisation .

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidine derivatives has been analyzed through various techniques. For example, the crystal structure of 4-thiouridine, a related compound, has been solved using three-dimensional X-ray data, revealing a syn conformation of the pyrimidine nucleoside . Another study provides crystal structure analysis of novel thieno[2,3-d]pyrimidines, showing the molecular arrangement and hydrogen bonding patterns within the molecule .

Chemical Reactions Analysis

The chemical reactivity of thieno[3,2-d]pyrimidine derivatives is influenced by their structure. For instance, the synthesis of 4-aryloxypyrido[3',2':4,5]thieno[3,2-d]pyrimidines involves the reaction of substituted phenols with a pyrimidin-4-keto precursor . Additionally, the formation of a new hybrid compound, 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, is achieved by reacting a pyrazol-5-amine derivative with Vilsmeier–Haack reagent .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives are crucial for their biological activity. For example, substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids have been synthesized and shown to inhibit human protein kinase CK2 with high selectivity and potency . The antiviral evaluation of thieno[3,4-d]pyrimidine C-nucleoside analogues indicates that while they did not exhibit significant antiviral effects, some showed cytotoxicity . Additionally, thieno[3,4-d]pyrimidin-4(3H)-thione has been identified as an effective photosensitizer for cancer cells, demonstrating its potential in photodynamic therapy .

Scientific Research Applications

Synthesis and Biological Activity

Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their potential as antifolate inhibitors of purine biosynthesis, exhibiting selectivity for high-affinity folate receptors over other cellular entry mechanisms. These compounds have shown potent growth inhibitory effects on human tumor cells expressing folate receptors, indicating a unique mechanism distinct from other known antifolates (Deng et al., 2009).

Cytostatic and Antiviral Profiling

Novel thieno-fused 7-deazapurine ribonucleosides derived from thieno[3,2-d]pyrimidines have been synthesized, showing significant in vitro cytostatic activities against various cancer and leukemia cell lines and some antiviral activity against HCV. These findings underscore the potential of thieno[3,2-d]pyrimidine derivatives in cancer and antiviral therapy (Tichy et al., 2017).

Synthesis Techniques

Rapid synthetic methods for thieno[2,3-d]pyrimidine derivatives have been developed, highlighting their importance as intermediates in the production of biologically active compounds. Such methodologies facilitate the exploration of thieno[3,2-d]pyrimidine derivatives in drug discovery and development (Lei et al., 2017).

Antimicrobial and Anti-inflammatory Applications

Thieno[3,2-d]pyrimidine derivatives have also been prepared and tested as antimicrobial and anti-inflammatory agents. The incorporation of different groups into the thieno[3,2-d]pyrimidine ring has enhanced their biological activities, making them promising candidates for the development of new therapeutic agents (Tolba et al., 2018).

Radioprotective and Antitumor Activities

A variety of thieno[3,2-d]pyrimidine derivatives have demonstrated promising radioprotective and antitumor activities. These findings suggest the potential of these compounds in cancer treatment and protection against radiation-induced damage (Alqasoumi et al., 2009).

Future Directions

Thienopyrimidines, including “4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine”, hold promise for future research due to their various biological activities and potential therapeutic applications . Further studies are needed to fully understand their mechanisms of action and to optimize their properties for use in drug development.

properties

IUPAC Name

4-prop-2-enoxythieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-2-4-12-9-8-7(3-5-13-8)10-6-11-9/h2-3,5-6H,1,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMWBLNDASRBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NC=NC2=C1SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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